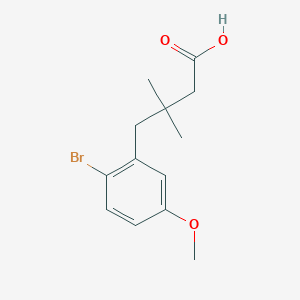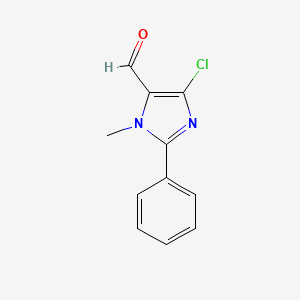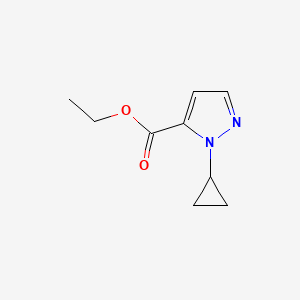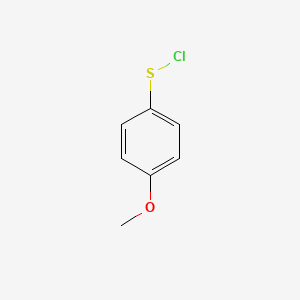In the formula, R3a, R4a and X4 have the same meanings as defined above; R2b represents an optionally substituted alkyl group; and Y represents a lower alkyl group. The compound (xxxiii) according to the present invention can be produced from (xxvi) and (xix) through steps 10-(1) to 10-(7) (intermediates (xxvii) to (xxxii)). The compound (xxvii) can be produced by condensation of (xxvi) with (xix) (step 10-(1)). The base used varies depending on the starting material, the solvent used etc., and is not particularly limited so long as it is inert to the reaction. Preferably, potassium tert-butoxide etc. may be proposed. The solvent used varies depending on the starting material, reagents etc., and is not particularly limited insofar as it is inert to the reaction and dissolves the starting material to a certain degree. tert-Butanol is preferred. The reaction temperature is preferably room temperature to 120° C., more preferably around room temperature. The compound (xxxviii) can be produced by alkylating (xxvii) with methyl halide in the presence of a base (step 10-(2)). The base used in the reaction varies depending on the starting material, the solvent used etc., and is not particularly limited so long as it is inert to the reaction. Preferably, an inorganic base such as potassium carbonate etc. may be proposed. Preferable example of the methyl halide is methyl iodide. The solvent used varies depending on the starting material, reagents etc., and is not particularly limited insofar as it is inert to the reaction and dissolves the starting material to a certain degree. Preferably, a ketone such as acetone or methyl ethyl ketone may be proposed. The reaction temperature is preferably room temperature to 12° C, more preferably around room temperature. The 2-oxo-1,2-dihydro-3-pyridyl carbonitrile derivative (xxix) can be produced by reacting (xxviii) with 2-cyanoacetamide in the presence of a base (step 10-(3)). The base used varies depending on the starting material, the solvent used etc., and is not particularly limited so long as it is inert to the reaction. Preferably, an alkali metal alkoxide such as sodium methoxide, sodium ethoxide, sodium isopropoxide, potassium tert-butoxide etc. may be proposed. The solvent used varies depending on the starting material, reagents etc., and is not particularly limited insofar as it is inert to the reaction and dissolves the starting material to a certain degree. Preferably, N,N-dimethylformamide, N-methylpyrrolidone, dimethyl sulfoxide, isopropanol etc. The reaction temperature is preferably 0° C. to 120° C. The compound (xxx) can be produced by alkylating an oxygen atom at the 2-position of (xxix) with 2-halogenoacetamide in the presence of a base (step 10-(4)) As the 2-halogenoacetamide used, 2-chloroacetamide is preferred, and the reaction in which sodium iodide is further added is more preferred. The base used varies depending on the starting material, the solvent used etc., and is not particularly limited so long as it is inert to the reaction. Preferably, sodium hydride, sodium hydroxide, potassium hydroxide, sodium bicarbonate, sodium carbonate and potassium carbonate may be proposed. The solvent used varies depending on the starting material, reagents etc., and is not particularly limited so long as it is inert to the reaction and dissolves the starting material to a certain degree. Preferably, ketones such as acetone or methyl ethyl ketone, alcohols such as methanol or ethanol, ethers such as tetrahydrofuran, dioxane, dimethoxyethane or diethylene glycol dimethyl ether, N,N-dimethylformamide, dimethyl sulfoxide, 1-methyl pyrrolidinone, etc. may be proposed. The reaction temperature is usually 0 to 100° C. The compound (xxxi) can be produced by transaminating the 2-aminocarbonylmethyloxy-3-cyanopyridine derivative (xxx) in the presence of a base in a solvent (step 10-(5)). The base used varies depending on the starting material, the solvent used etc., and is not particularly limited so long as it is inert to the reaction. Preferably, sodium hydride, sodium hydroxide, potassium hydroxide, sodium bicarbonate, sodium carbonate, potassium carbonate etc. may be proposed. The solvent used varies depending on the starting material, the solvent used etc., and is not particularly limited unless it is inert to the reaction. Preferably, ketones such as acetone or methyl ethyl ketone, alcohols such as methanol, ethanol, propanol or butanol, ethers such as tetrahydrofuran, dioxane, dimethoxyethane or diethylene glycol dimethyl ether, N,N-dimethylformamide, dimethyl sulfoxide, 1-methyl pyrrolidinone, etc. may be proposed. The reaction temperature is usually room temperature to 150° C. The compound (xxii) can be produced by halogenating the 5-position of the pyridine ring in the 2-aminonicotinonitrile derivative (xxxi) with a halogenating agent in a solvent (step 10-(6)). The halogenating agent used varies depending on the starting material, the solvent used etc., and is not particularly limited so long as it is inert to the reaction. Preferably, N-bromosuccinimide, bromine etc. may be proposed. The solvent used varies depending on the starting material, reagents etc., and is not particularly limited insofar as it is inert to the reaction and dissolves the starting material to a certain degree. Preferably, alcohols such as methanol or ethanol etc., ethers such as tetrahydrofuran, dioxane, dimethoxyethane or diethylene glycol dimethyl ether etc., N,N-dimethylformamide, 1-methyl pyrrolidinone etc. may be proposed. The reaction temperature is usually −20° C. to room temperature. The compound (xxxiii) according to the present invention can be produced by allowing the aryl tin reagent obtained in Production Process 5 to act on the 2-amino-5-halogenonicotinonitrile derivative (xxxii) in the presence of a palladium catalyst in a solvent, to introduce an aromatic group into the 5-position of the pyridine ring in (xxxii) (step 10-(7)). As the palladium catalyst used is, for example, dichlorobis(triphenylphoshine) palladium (II), palladium (II) acetate, tetrakis(triphenylphosphine) palladium (0), tris(dibenzylidene acetone) dipalladium (0), dichlorobis(acetonitrile) palladium (II) etc. are preferred. The solvent used varies depending on the starting material, reagents etc., and is not particularly limited insofar as it is inert to the reaction and dissolves the starting material to a certain degree. Preferably, alcohols such as methanol or ethanol, ethers such as tetrahydrofuran, dioxane, dimethoxyethane or diethylene glycol dimethyl ether, toluene, xylene, N,N-dimethylformamide, 1-methyl pyrrolidinone etc. may be proposed. The reaction temperature is usually room temperature to 150° C.
Name
alkali metal alkoxide































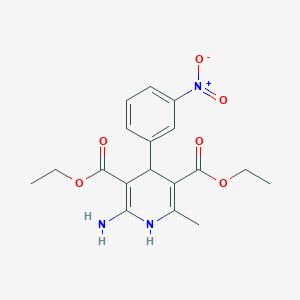
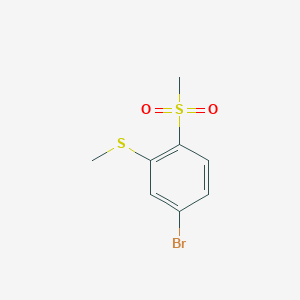


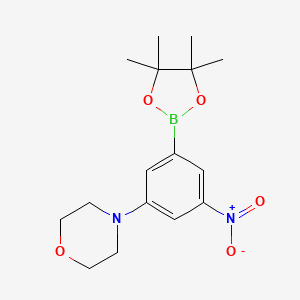

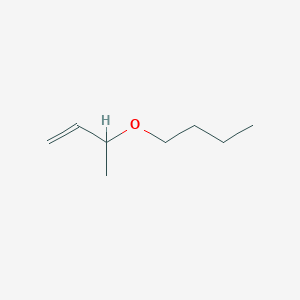
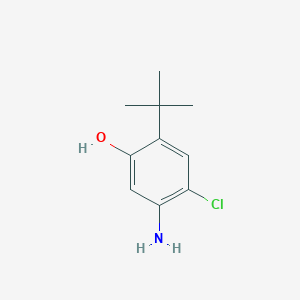

![3-([1,1'-Biphenyl]-4-YL)-2,3-dibromopropanoic acid](/img/structure/B8696644.png)
